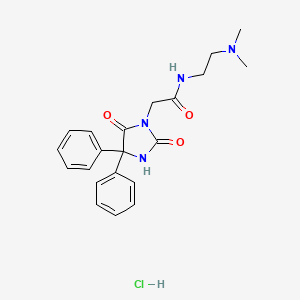
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetamide and dimethylaminoethyl groups. The presence of the hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the imidazolidine derivative is treated with acetic anhydride or acetyl chloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the imidazolidine derivative with a dimethylaminoethyl halide, such as dimethylaminoethyl chloride, under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new imidazolidine derivatives with different substituents.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazolidine ring and its substituents can bind to active sites, altering the function of the target molecules. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
Imidazolidine-2,4-dione: Another imidazolidine derivative with different substituents.
Hydantoin: A structurally related compound with a five-membered ring containing nitrogen and carbonyl groups.
Uniqueness
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and usability in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
118505-69-4 |
|---|---|
分子式 |
C21H25ClN4O3 |
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-24(2)14-13-22-18(26)15-25-19(27)21(23-20(25)28,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3,(H,22,26)(H,23,28);1H |
InChI 键 |
DLXKWETUIFUWIR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















